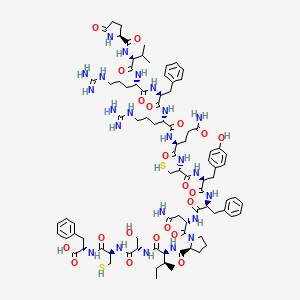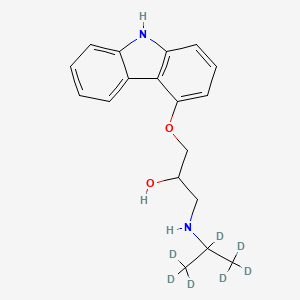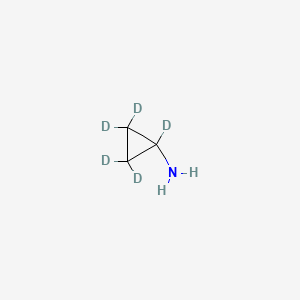
Dedihydroxy N-Acetyl-dichloroganciclovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dedihydroxy N-Acetyl-dichloroganciclovir is a chemical compound with the molecular formula C11H13Cl2N5O3 and a molecular weight of 334.16 g/mol. It is a reactant in the preparation of intermediates of Ganciclovir, an antiviral medication . The compound is characterized by its unique structure, which includes a purine base linked to an acetamide group and a dichloropropyl ether moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dedihydroxy N-Acetyl-dichloroganciclovir involves multiple steps. One common method includes the reaction of a purine derivative with a dichloropropyl ether under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The production is carried out in specialized facilities that adhere to strict safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
Dedihydroxy N-Acetyl-dichloroganciclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichloropropyl ether moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Aplicaciones Científicas De Investigación
Dedihydroxy N-Acetyl-dichloroganciclovir has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As a precursor to Ganciclovir, it plays a role in antiviral research and drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Dedihydroxy N-Acetyl-dichloroganciclovir involves its conversion to active metabolites that interact with viral DNA polymerase. This interaction inhibits the replication of viral DNA, thereby exerting its antiviral effects . The compound targets specific enzymes and pathways involved in viral replication, making it effective against certain viruses .
Comparación Con Compuestos Similares
Similar Compounds
Ganciclovir: A closely related antiviral compound with a similar structure and mechanism of action.
Acyclovir: Another antiviral agent that shares structural similarities with Dedihydroxy N-Acetyl-dichloroganciclovir.
Uniqueness
This compound is unique due to its specific dichloropropyl ether moiety, which distinguishes it from other similar compounds. This structural feature contributes to its distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
N-[9-(1,3-dichloropropan-2-yloxymethyl)-6-oxo-1H-purin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N5O3/c1-6(19)15-11-16-9-8(10(20)17-11)14-4-18(9)5-21-7(2-12)3-13/h4,7H,2-3,5H2,1H3,(H2,15,16,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPUKRKISTRSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(CCl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441349-84-4 |
Source


|
| Record name | N-(9-{[(1,3-Dichloro-2-propanyl)oxy]methyl}-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)
